H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
Overview
Description
Peptides are short chains of amino acids linked by peptide bonds. They are distinguished from proteins on the basis of size, typically containing fewer than 50 monomer units. The peptide you mentioned is a sequence of amino acids, each represented by a three-letter abbreviation. For example, Arg represents arginine, Val represents valine, and so on.
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain, which is attached to insoluble polymer beads.Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy. These techniques can provide detailed information about the three-dimensional arrangement of atoms in the peptide.Chemical Reactions Analysis
Peptides can undergo various chemical reactions, many of which involve the peptide bonds that link the amino acids together. For example, peptide bonds can be broken down by hydrolysis, a reaction with water that splits the bond.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and charge, can be influenced by factors like its amino acid composition and sequence, as well as the pH and temperature of its environment.Scientific Research Applications
Peptide Synthesis and Racemization
- Peptide Synthesis Techniques: Research has explored the synthesis of peptides, including those with similar components to the sequence , to understand their properties and potential applications. For instance, a study by Izumiya, Muraoka, and Aoyagi (1971) focused on the synthesis of several tripeptides and examined the separation of diastereomers using an amino acid analyzer (Izumiya, Muraoka, & Aoyagi, 1971).
Studies on Amino Acids and Peptides
- Amino Acids Separation Techniques: Mohammad and Zehra (2008) conducted studies on the separation of amino acids, including DL-serine and DL-leucine, which are components of the given peptide sequence. This research provides insights into methods for separating complex amino acid mixtures, potentially useful in analyzing peptides (Mohammad & Zehra, 2008).
- Polypeptide Synthesis and Conformational Studies: Mezö et al. (2000) synthesized branched polypeptides containing DL-Ala, L-serine, and L-leucine. They investigated the solution conformation of these polypeptides using CD spectroscopy, offering insights into the structural characteristics of similar peptide sequences (Mezö et al., 2000).
Topological Properties of Amino Acids
- Charge Densities in Amino Acids: Flaig et al. (2002) determined the charge densities of several amino acids, including DL-serine and DL-valine, part of the peptide sequence. This study offers a deeper understanding of the electronic properties of amino acids, which can be crucial for their interaction and behavior in peptides (Flaig et al., 2002).
Oligopeptide Formation from Amino Acids
- Formation of Oligopeptides: Illos et al. (2008) demonstrated the formation of oligopeptides from amino acids like DL-leucine and DL-valine in aqueous solutions. This research is important for understanding how complex peptides might form under certain conditions (Illos et al., 2008).
Safety And Hazards
The safety and potential hazards associated with a peptide depend on its specific properties and uses. Some peptides are used as therapeutics and have been extensively tested for safety and efficacy. However, all peptides should be handled with care to avoid potential risks.
Future Directions
The field of peptide research is rapidly advancing, with new synthetic methods, analytical techniques, and applications being developed. Future research may lead to the discovery of new peptides with therapeutic potential, as well as improved methods for peptide synthesis and analysis.
properties
IUPAC Name |
6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H93N15O13/c1-8-31(6)42(50(78)61-35(20-12-14-22-54)45(73)60-27-40(71)66-43(32(7)70)51(79)62-36(52(80)81)21-13-15-23-55)68-47(75)38(26-33-17-10-9-11-18-33)63-48(76)39(28-69)65-46(74)37(25-29(2)3)64-49(77)41(30(4)5)67-44(72)34(56)19-16-24-59-53(57)58/h9-11,17-18,29-32,34-39,41-43,69-70H,8,12-16,19-28,54-56H2,1-7H3,(H,60,73)(H,61,78)(H,62,79)(H,63,76)(H,64,77)(H,65,74)(H,66,71)(H,67,72)(H,68,75)(H,80,81)(H4,57,58,59) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYAVSUZGDPFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H93N15O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1148.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146157903 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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